molecular formula C29H43N3O8S B192935 Darunavir Ethanolate CAS No. 635728-49-3

Darunavir Ethanolate

Cat. No.: B192935
CAS No.: 635728-49-3
M. Wt: 593.7 g/mol
InChI Key: QWSHKNICRJHQCY-VBTXLZOXSA-N
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Mechanism of Action

Target of Action

Darunavir ethanolate, also known as Darunavir, primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the HIV virus . This enzyme plays a significant role in the processing of viral precursor proteins and viral maturation, preparing the virus for infection .

Mode of Action

Darunavir is a second-generation protease inhibitor that interacts with the HIV-1 protease inside infected cells . It binds to the active site of the protease through a number of hydrogen bonds, preventing the formation of new virus particles capable of infecting healthy cells . This interaction disrupts the normal function of the protease, inhibiting the cleavage of HIV-encoded Gag-Pol polyproteins, which are necessary for the production of mature, infectious viral particles .

Biochemical Pathways

The inhibition of the HIV-1 protease by Darunavir disrupts the normal viral replication process. Without the action of the protease, the virus is unable to correctly process its Gag-Pol polyproteins, leading to the production of immature, non-infectious viral particles . This disruption of the viral life cycle effectively reduces the viral load and slows the progression of the disease.

Pharmacokinetics

Darunavir is rapidly absorbed after oral administration, reaching peak plasma concentrations within 2.5–4 hours . It is primarily metabolized by cytochrome P450 3A (CYP3A) isoenzymes . When co-administered with ritonavir, a potent CYP3A inhibitor, the bioavailability of Darunavir increases from 37% to 82% . The terminal elimination half-life of Darunavir is approximately 15 hours in the presence of ritonavir .

Result of Action

The action of Darunavir results in a significant decrease in viral load and an increase in CD4 cell counts . This leads to a reduction in the morbidity and mortality associated with HIV infection. By targeting and inhibiting the HIV-1 protease, Darunavir disrupts the viral life cycle, preventing the production of new, infectious viral particles.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Darunavir. For instance, the presence of ritonavir, a potent CYP3A inhibitor, significantly enhances the pharmacological action of Darunavir by increasing its plasma concentrations . Additionally, the polymorphic stability of Darunavir can be influenced by different environmental conditions, leading to the formation of different pseudo-polymorphic forms .

Biochemical Analysis

Biochemical Properties

Darunavir Ethanolate interacts with the HIV-1 protease, an enzyme crucial for the life-cycle of the virus . It inhibits and is primarily metabolized by cytochrome P450 3A (CYP3A) isoenzymes . This interaction with CYP3A isoenzymes results in increased plasma concentrations of this compound, allowing for a lower daily dose .

Cellular Effects

This compound has a significant impact on various types of cells, particularly those infected with HIV-1. It decreases the viral load and increases CD4 cell counts, reducing the morbidity and mortality of HIV infection . It also influences cell function by inhibiting the HIV-1 protease, which prevents HIV viral replication .

Molecular Mechanism

The molecular mechanism of this compound involves blocking the action of HIV protease. By inhibiting this enzyme, this compound prevents the virus from maturing and producing infectious viral particles . This inhibition is achieved through binding interactions with the enzyme, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The terminal elimination half-life (t1/2) of this compound is approximately 15 hours in the presence of ritonavir . This suggests that the drug has a relatively long duration of action, allowing for less frequent dosing .

Dosage Effects in Animal Models

The standard dosage has been carefully calibrated to maximize therapeutic benefits while minimizing potential adverse effects .

Metabolic Pathways

This compound is heavily metabolized by hepatic cytochrome enzymes, mainly CYP3A . It undergoes extensive metabolism, primarily via carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation .

Transport and Distribution

This compound is highly protein-bound, indicating that it may be transported within the body bound to proteins such as albumin . This could influence its distribution within cells and tissues.

Subcellular Localization

Given its role as a protease inhibitor, it is likely to interact with the HIV-1 protease in the cytoplasm of the cell where viral replication occurs .

Chemical Reactions Analysis

Types of Reactions: Darunavir ethanolate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is heavily oxidized and metabolized by hepatic cytochrome enzymes, mainly CYP3A . It also undergoes carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reactions typically occur under controlled conditions to ensure the desired products are formed.

Major Products Formed: The major products formed from the reactions of this compound include various hydroxylated and glucuronidated metabolites . These metabolites are primarily excreted through feces and urine .

Scientific Research Applications

Darunavir ethanolate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a key component in antiretroviral therapy for the treatment of HIV-1 infection . It is also being studied as a potential treatment for SARS-CoV-2, the virus responsible for COVID-19, due to its ability to combat the infection in vitro .

In chemistry, this compound is used as a model compound for studying the synthesis and optimization of protease inhibitors. Its unique structure and properties make it an ideal candidate for research in drug development and formulation .

Comparison with Similar Compounds

Darunavir ethanolate is structurally similar to other protease inhibitors such as amprenavir, indinavir, saquinavir, nelfinavir, and ritonavir . this compound has a unique bis-THF moiety that reverses the stereochemistry at the bond linking it to the rest of the molecule . This structural feature enhances its ability to combat resistance to standard HIV therapy, making it more effective against multidrug-resistant strains of HIV-1 .

List of Similar Compounds:
  • Amprenavir
  • Indinavir
  • Saquinavir
  • Nelfinavir
  • Ritonavir

Conclusion

This compound is a vital compound in the treatment of HIV-1 infection, known for its ability to combat resistance to standard HIV therapy. Its unique structure and properties make it an important subject of scientific research in various fields, including chemistry, biology, medicine, and industry. The compound’s robust synthesis methods and wide range of applications highlight its significance in the ongoing fight against HIV/AIDS.

Properties

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O7S.C2H6O/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26;1-2-3/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32);3H,2H2,1H3/t22-,23-,24+,25-,26+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSHKNICRJHQCY-VBTXLZOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO.CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO.CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979794
Record name Hexahydrofuro[2,3-b]furan-3-yl hydrogen {4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbonimidate--ethanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635728-49-3, 635728-39-1
Record name Darunavir ethanolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635728493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexahydrofuro[2,3-b]furan-3-yl hydrogen {4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbonimidate--ethanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DARUNAVIR ETHANOLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DARUNAVIR ETHANOLATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Darunavir exert its antiviral activity?

A1: Darunavir functions as a protease inhibitor, specifically targeting the HIV-1 protease enzyme. [] This enzyme is crucial for the virus's life cycle, playing a vital role in the cleavage of viral polyproteins into functional proteins necessary for viral maturation. [] By binding to the active site of HIV-1 protease, Darunavir prevents the enzyme from carrying out this essential function, effectively inhibiting viral replication. [, , ]

Q2: What are some alternative treatment strategies being considered when Darunavir resistance emerges?

A4: Research indicates that combination therapies, incorporating other antiretroviral agents with different mechanisms of action, can provide a more robust response. [, , ] Clinical trials have shown promising results with Darunavir used in conjunction with newer antiretroviral drugs like Etravirine (a non-nucleoside reverse transcriptase inhibitor) and Raltegravir (an integrase inhibitor). [, ] These combinations aim to target multiple stages of the viral life cycle, suppressing viral replication more effectively and potentially mitigating the risk of resistance development.

Q3: How does Darunavir behave within the body after administration?

A5: Darunavir is primarily metabolized by the cytochrome P450 3A (CYP3A) enzymes in the liver. [] To enhance its pharmacokinetic profile, Darunavir is co-administered with low-dose Ritonavir, a potent CYP3A inhibitor. [, , ] Ritonavir "boosts" Darunavir's plasma concentrations by inhibiting its metabolism, resulting in increased drug exposure and allowing for lower, less frequent dosing. [, ]

Q4: Are there any challenges related to Darunavir's pharmacokinetics in specific populations?

A6: Studies show that Darunavir exhibits pharmacokinetic variability across different demographics. Research indicates lower Darunavir exposure in pregnant women compared with postpartum, emphasizing the need for close monitoring and potential dose adjustments in this population. [, ] Additionally, Asian children have shown adequate drug exposure with standard Darunavir dosing and Ritonavir boosting, suggesting that lower Ritonavir boosting doses (common in non-Asian children) may not be necessary in this population. []

Q5: What are some research avenues for improving Darunavir-based therapies?

A8: Future research focuses on enhancing Darunavir's efficacy and accessibility. This includes developing strategies to overcome resistance, optimizing dosing regimens for specific populations like pregnant women and children, exploring novel drug delivery systems, and investigating the potential of Darunavir in combination with other antiretroviral agents. [, , , , , ]

Q6: Are there ongoing investigations into optimizing treatment strategies using Darunavir?

A9: Yes, ongoing research explores innovative approaches for maximizing Darunavir's therapeutic benefits. One area of focus is dose reduction strategies for maintaining viral suppression in patients already stable on Darunavir therapy. [] Additionally, studies are investigating the efficacy and safety of Darunavir/Ritonavir monotherapy at lower doses in specific patient populations, aiming to minimize treatment burden while maintaining viral suppression. [] These research endeavors highlight the ongoing efforts to refine Darunavir-based treatment strategies for improved patient outcomes.

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